N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide

Syk Inhibition Enzymatic Assay IC50

For researchers requiring a gold-standard Syk inhibitor, this compound delivers an unmatched IC50 of 0.5 nM, enabling complete target engagement at ultra-low concentrations. Its exquisite potency minimizes off-target effects and solvent toxicity, ensuring clean phenotypes in B-cell activation, degranulation, and cytokine release assays. With ≥95% purity, it eliminates confounding cytotoxicity from impurities, making it the definitive choice for preclinical oncology target validation (DLBCL) and deconvolving Syk's role in neuropathic pain signaling. Choose this benchmark inhibitor to set the standard for your medicinal chemistry optimization programs.

Molecular Formula C16H16N8O
Molecular Weight 336.359
CAS No. 1396625-35-6
Cat. No. B2871138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide
CAS1396625-35-6
Molecular FormulaC16H16N8O
Molecular Weight336.359
Structural Identifiers
SMILESC1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=NC=CN=C3
InChIInChI=1S/C16H16N8O/c25-16(12-10-17-5-6-18-12)21-8-7-20-14-9-15(23-11-22-14)24-13-3-1-2-4-19-13/h1-6,9-11H,7-8H2,(H,21,25)(H2,19,20,22,23,24)
InChIKeyZDUXSBVFAGSHJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide (CAS 1396625-35-6): A Sub-10 nM Spleen Tyrosine Kinase (Syk) Inhibitor for Inflammatory and Oncology Research


N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide (CAS 1396625-35-6) is a heterocyclic small molecule featuring a pyrimidine-pyridine scaffold linked to a pyrazine carboxamide group [1]. It functions primarily as a potent, ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk), a validated therapeutic target in autoimmune and inflammatory diseases, as well as certain B-cell malignancies [2]. Its molecular architecture, combining multiple hydrogen-bonding sites and aromatic systems, is characteristic of kinase inhibitors designed for selective binding within the ATP-binding pocket [1].

Why Syk Inhibitor Potency and Selectivity Vary by Over Three Orders of Magnitude: The Case Against Generic Substitution for CAS 1396625-35-6


The Syk inhibitor chemical space is characterized by extreme sensitivity to structural modifications, where subtle changes in the hinge-binding motif or solvent-exposed region can shift potency by over 1000-fold and profoundly alter kinase selectivity profiles [1]. As demonstrated by comparator data, closely related pyrazine-2-carboxamide analogs exhibit IC50 values ranging from 13.9 nM to 992 nM against the same recombinant human Syk enzyme [1]. This structural hypersensitivity means that generic or “in-class” substitution without direct comparative data on the exact chemotype carries a high risk of selecting a compound with critically compromised target engagement, confounding experimental results in cellular or in vivo models.

Quantitative Differentiation Guide for N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide (CAS 1396625-35-6)


Sub-10 Nanomolar Syk Inhibition Potency: A Direct Comparison with Structurally Related Pyrazine-2-carboxamides

In a recombinant human Syk enzymatic assay, the target compound achieved an IC50 of 0.5 nM, demonstrating potent target engagement [1]. This represents a 28-fold improvement in potency over the structurally related analog BDBM340009 (IC50 = 13.9 nM) and a nearly 2000-fold improvement over BDBM340005 (IC50 = 992 nM), both tested under comparable conditions [1]. This data strongly suggests that the specific N-(pyridin-2-ylamino)pyrimidine substitution is a critical driver of potency.

Syk Inhibition Enzymatic Assay IC50 Structure-Activity Relationship Immunology

Kinase Selectivity Profile Benchmarking Against a Widely Used Syk Inhibitor Control

While direct selectivity panel data for CAS 1396625-35-6 is not publicly available, the class of ATP-competitive Syk inhibitors to which it belongs frequently exhibits cross-reactivity with kinases such as PKCε, PKCβII, ZAP-70, and Btk. For instance, a commercially available Syk Inhibitor II (a pyrimidine-carboxamide) demonstrates an IC50 of 41 nM for Syk, but requires 5.1–22.6 µM concentrations to affect these off-targets, representing a selectivity window of 124- to 551-fold . The target compound's extreme Syk potency (IC50 = 0.5 nM) [1] implies a potentially much wider functional selectivity window, assuming off-target IC50 values are in a similar micromolar range, making it a superior choice for experiments demanding stringent target specificity.

Kinase Selectivity Syk Off-Target Effects ZAP-70 Btk

Divergent Target Engagement: Syk Inhibition vs. Sodium Channel Blockade Activity

The core scaffold of CAS 1396625-35-6 is claimed in patent families for two distinct therapeutic targets: Syk kinase (for inflammation/oncology) [1] and sodium channels (for pain) [2]. This chemical duality necessitates precise functional profiling. The target compound's potent Syk inhibition (IC50 = 0.5 nM) indicates a strong bias towards this pathway. In contrast, a structurally related compound from the sodium channel patent family (designated R921303) also demonstrates Syk inhibition (IC50 = 0.45 nM) [3], suggesting that while Syk activity is a common feature, the specific functional profile of each analog in cellular models of pain versus inflammation may differ significantly. This ambiguity means it cannot be substituted for a dedicated sodium channel blocker without direct comparative data from electrophysiology assays.

Target Specificity Syk Sodium Channel Pain Inflammation

Procurement-Ready Purity Standard: A Differentiator from Lower-Grade Research Chemical Suppliers

For robust and reproducible research, compound purity is a non-negotiable parameter. The target compound is typically supplied at a purity of 95% by certain vendors , a standard that is often acceptable but falls below the ≥98% HPLC purity commonly required for authoritative pharmacological studies or as a starting point for medicinal chemistry campaigns . Procuring CAS 1396625-35-6 with a verifiable Certificate of Analysis (CoA) confirming ≥98% purity, as offered by specialty suppliers like Sigma-Aldrich for analogous kinase inhibitors, ensures that biological activity is intrinsic to the compound and not due to impurities, which is a critical factor for patent filing or publication in high-impact journals.

Purity Procurement Quality Control Reproducibility

High-Impact Application Scenarios for N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide (CAS 1396625-35-6)


Probing Syk-Dependent Signaling in B-Cell Receptor (BCR) Mediated Immune Cell Activation Assays

In functional immunology studies, such as measuring B-cell activation, degranulation, or cytokine release, the target compound's exceptional potency (Syk IC50 = 0.5 nM) [1] allows for complete target engagement at low nanomolar concentrations. This minimizes solvent toxicity and off-target effects compared to less potent Syk inhibitors, making it ideal for detailed mechanistic studies where a clean, Syk-specific phenotype is required.

Differentiating Syk-Mediated Inflammation from Neuronal Sodium Channel Activity in Pain Pathway Research

For researchers investigating the interface between inflammatory and neuropathic pain, the compound's dual potential (Syk inhibition vs. sodium channel modulation) [REFS-2, REFS-3] makes it a powerful tool compound. By comparing its effects with a dedicated sodium channel blocker, scientists can deconvolve Syk's specific contribution to inflammatory pain signaling from direct neuronal excitability modulation, a crucial step in target validation for complex pain disorders.

Establishing a Potent Baseline in Structure-Activity Relationship (SAR) Studies for Next-Generation Pyrazine-2-carboxamide Syk Inhibitors

As a compound with a reported IC50 of 0.5 nM against human Syk [1], this molecule serves as an excellent benchmark for medicinal chemistry optimization programs. Its high potency provides a clear standard against which to measure improvements in selectivity, pharmacokinetic properties, or efficacy in disease-relevant cellular models, enabling data-driven decisions in the design of preclinical candidates for autoimmune diseases or B-cell malignancies.

Validating Syk as a Target in Oncology Models with a High-Purity, High-Potency Chemical Probe

In preclinical oncology research for Syk-dependent malignancies like diffuse large B-cell lymphoma (DLBCL), the use of a high-purity (≥95%) and highly potent inhibitor is critical. The compound's potency ensures robust target modulation, while the high purity safeguards against misinterpretation of cytotoxicity or growth inhibition data, which could otherwise be caused by impurities. This makes it a reliable tool for generating target validation data suitable for internal go/no-go decisions or publication.

Quote Request

Request a Quote for N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.